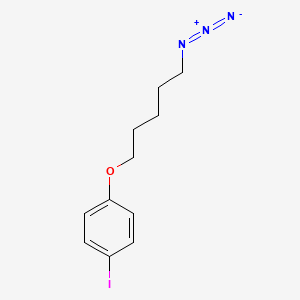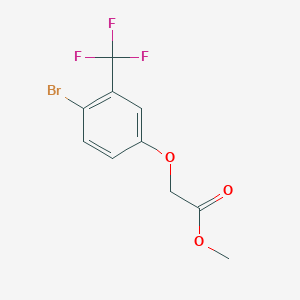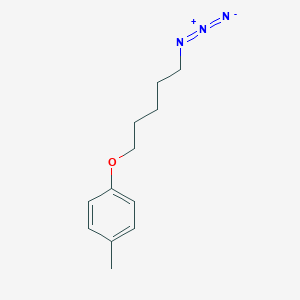
1-((5-Azidopentyl)oxy)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Azidopentyl)oxy)-4-iodobenzene is an organic compound that features both azide and iodine functional groups The presence of these groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry and other bioorthogonal reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of a benzene derivative, followed by the introduction of the azide group through nucleophilic substitution. For instance, 4-iodophenol can be reacted with 5-bromo-1-pentanol to form 1-(5-bromopentyl)oxy-4-iodobenzene. This intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides and iodine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Azidopentyl)oxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Palladium Catalysts: Commonly used in coupling reactions.
Copper Catalysts: Utilized in click chemistry for azide-alkyne cycloaddition.
Major Products Formed
Triazoles: Formed through click chemistry.
Coupled Products: Formed through various coupling reactions, depending on the reactants used.
Applications De Recherche Scientifique
1-((5-Azidopentyl)oxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Industry: Utilized in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-iodobenzene primarily involves its functional groups:
Azide Group: Participates in click chemistry, forming stable triazole rings.
Iodine Atom: Acts as a leaving group in substitution reactions and can be involved in redox reactions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-bis((5-azidopentyl)oxy)pentane
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 11-Azido-3,6,9-trioxaundecan-1-amine
Uniqueness
1-((5-Azidopentyl)oxy)-4-iodobenzene is unique due to the combination of azide and iodine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-(5-azidopentoxy)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLUGZBQJRNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)




![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)





